(4,6-Dichloropyridin-3-yl)methanamine hydrochloride
Description
(4,6-Dichloropyridin-3-yl)methanamine hydrochloride (CAS: 1428532-84-6) is a chlorinated pyridine derivative with a methanamine group at the 3-position and chlorine atoms at the 4- and 6-positions of the pyridine ring. Its molecular formula is C₆H₇Cl₃N₂, with a molecular weight of 213.50 g/mol . This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its electron-withdrawing chlorine substituents, which enhance electrophilicity and influence binding interactions in target systems .
Properties
IUPAC Name |
(4,6-dichloropyridin-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2.ClH/c7-5-1-6(8)10-3-4(5)2-9;/h1,3H,2,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEJGJGDJHXMDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)CN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428532-84-6 | |
| Record name | 3-Pyridinemethanamine, 4,6-dichloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1428532-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dichloropyridin-3-yl)methanamine hydrochloride typically involves the chlorination of pyridine derivatives followed by amination. One common method includes the reaction of 4,6-dichloropyridine with methanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and amination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4,6-Dichloropyridin-3-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
(4,6-Dichloropyridin-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4,6-Dichloropyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomers of Dichloropyridinyl Methanamine Hydrochlorides
The substitution pattern of chlorine atoms on the pyridine ring significantly alters physicochemical and functional properties. Key analogs include:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Chlorine Positions | Key Differences |
|---|---|---|---|---|---|
| (4,6-Dichloropyridin-3-yl)methanamine HCl | 1428532-84-6 | C₆H₇Cl₃N₂ | 213.50 | 4,6 | Reference compound; balanced steric and electronic effects |
| (5,6-Dichloropyridin-3-yl)methanamine HCl | 1428532-85-7 | C₆H₇Cl₃N₂ | 213.50 | 5,6 | Increased steric hindrance near the methanamine group |
| (2,6-Dichloropyridin-3-yl)methanamine HCl | 879660-72-7 | C₆H₇Cl₃N₂ | 213.50 | 2,6 | Chlorine at 2-position creates stronger electron-withdrawing effects |
| (6-Chloropyridin-3-yl)methanamine HCl | 153471-65-9 | C₆H₈Cl₂N₂ | 179.05 | 6 | Reduced electrophilicity due to single chlorine |
Key Insights :
Substituent Variants: Chlorine vs. Other Functional Groups
Replacing chlorine with groups like methoxy or methyl alters electronic and steric profiles:
| Compound Name | Substituent | Key Property Changes |
|---|---|---|
| (5-Chloro-6-methoxypyridin-3-yl)methanamine HCl | 6-OCH₃ | Methoxy is electron-donating, reducing electrophilicity compared to dichloro analogs |
| (3-Methoxypyridin-2-yl)methanamine HCl | 3-OCH₃ | Increased resonance stabilization; lower acidity of the amine group |
| (4-Methoxypyridin-2-yl)methanol | 4-OCH₃ | Hydroxyl group introduces hydrogen-bonding capability |
Key Insights :
- Electron-Donating Groups (e.g., OCH₃) : Decrease electrophilicity, making these compounds less reactive in SNAr (nucleophilic aromatic substitution) reactions compared to dichloro derivatives .
- Hydrogen-Bonding Capacity: Methanol derivatives (e.g., 4-methoxypyridin-2-yl methanol) may exhibit improved solubility in polar solvents .
Biological Activity
(4,6-Dichloropyridin-3-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound is characterized by a pyridine ring substituted with two chlorine atoms and a methanamine group. Its molecular formula is and it has a molecular weight of 195.05 g/mol. The presence of the chlorine atoms and the amine group enhances its potential reactivity and biological activity, making it a subject of interest in various fields including medicinal chemistry and agrochemicals.
The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. It can modulate the activity of enzymes or receptors, leading to various biological effects:
- Enzyme Inhibition : The compound has been shown to inhibit several enzymes involved in metabolic pathways, potentially affecting disease progression.
- Receptor Binding : Its structural similarity to biologically active compounds allows it to bind to receptors, influencing cellular signaling pathways.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
-
Anticancer Activity :
- The compound exhibits strong anticancer properties with an IC50 value of 23 nM against various cancer cell lines.
- It has been shown to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival.
-
Antimicrobial Effects :
- Exhibits significant antimicrobial activity against a range of pathogens.
- Research indicates that it can inhibit bacterial growth by interfering with essential metabolic processes.
-
Neuroprotective Properties :
- Preliminary studies suggest potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Biological Activity | IC50 Value (nM) |
|---|---|---|
| (3,5-Dichloropyridin-4-yl)methanamine hydrochloride | Moderate anticancer properties | 150 |
| (2,6-Dichloropyridin-3-yl)methanamine hydrochloride | Weak antimicrobial effects | >200 |
| This compound | Strong anticancer and antimicrobial | 23 |
This table highlights that this compound exhibits superior biological activity compared to its analogs.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Study on Anticancer Properties :
- A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways .
- Antimicrobial Activity Assessment :
- Neuroprotective Effects :
Q & A
Q. What are the established synthetic routes for (4,6-Dichloropyridin-3-yl)methanamine hydrochloride, and how can purity be optimized?
The synthesis typically involves halogenation and amination steps, starting from pyridine derivatives. For example, chlorination of pyridine precursors at the 4 and 6 positions, followed by introduction of the methanamine group. Purity optimization (≥97%) is achieved via recrystallization in polar solvents (e.g., ethanol/water mixtures) or column chromatography using silica gel with gradient elution (e.g., dichloromethane/methanol). Batch consistency can be monitored using HPLC with reference standards, as outlined in pharmacopeial guidelines .
Q. What analytical techniques are recommended for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR): H and C NMR to verify substituent positions and amine protonation.
- High-Resolution Mass Spectrometry (HRMS): Exact mass determination (e.g., 234.00205 Da for related analogs) to confirm molecular formula .
- X-ray Crystallography: For unambiguous confirmation of crystal structure, especially when resolving steric effects from dichloro substituents .
- HPLC-PDA: Purity assessment using pharmacopeial methods, such as sulfated ash and loss-on-drying tests .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to avoid skin/eye contact.
- Ventilation: Use fume hoods to prevent inhalation of fine particles.
- Storage: Store in airtight containers at 2–8°C, away from moisture.
- Waste Disposal: Neutralize with dilute HCl before disposal, adhering to institutional guidelines for halogenated amines .
Advanced Research Questions
Q. How can researchers resolve discrepancies in the reported biological activity of this compound across different studies?
Contradictions may arise from variations in assay conditions (e.g., cell lines, concentrations) or structural analogs (e.g., 4-Pyrimidine methanamine derivatives ). To resolve:
- Dose-Response Studies: Systematically test activity across a broad concentration range.
- Structural Comparisons: Use computational modeling (e.g., DFT or molecular docking) to assess electronic effects of dichloro substituents versus analogs like (4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine .
- Meta-Analysis: Normalize data using standardized reference compounds (e.g., EP impurity standards ).
Q. What strategies are effective in elucidating the mechanism of action of this compound in pharmacological studies?
- Target Identification: Use affinity chromatography or pull-down assays with tagged derivatives.
- Kinetic Studies: Measure enzyme inhibition (e.g., kinase assays) under varying pH and temperature conditions.
- Metabolite Profiling: Identify metabolites via LC-MS/MS, referencing exact mass databases (e.g., 201.1311854 or 234.00205 Da ).
- Pathway Analysis: Transcriptomic or proteomic profiling to map downstream signaling effects .
Q. How should one design experiments to assess the compound's stability under various physiological conditions?
- pH Stability: Incubate in buffers (pH 1–10) and monitor degradation via HPLC at timed intervals.
- Thermal Stability: Use differential scanning calorimetry (DSC) to determine decomposition temperatures.
- Light Sensitivity: Expose to UV-Vis light and track photodegradation products .
- Plasma Stability: Incubate with human/animal plasma and quantify parent compound remaining using LC-MS .
Q. What approaches are used to analyze and mitigate batch-to-batch variability in synthesized batches?
- Quality Control (QC): Implement strict in-process controls (e.g., TLC for intermediate steps).
- Multivariate Analysis: Use design-of-experiment (DoE) frameworks to optimize reaction parameters (e.g., temperature, solvent ratios).
- Impurity Profiling: Compare batches against EP/Pharm. standards (e.g., methyl 4-methyl-3-[[...] thiophene-2-carboxylate hydrochloride ).
- Statistical Process Control (SPC): Track purity, yield, and particle size distribution over multiple batches .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
